molecular formula C13H20N2O5S B4656263 2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide

2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide

Cat. No. B4656263
M. Wt: 316.38 g/mol
InChI Key: MAJPHZWXLDZWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-{[(2-methoxy-1-methylethyl)amino]sulfonyl}-N-methylbenzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as TAK-659 and is being researched for its potential use in the treatment of various diseases, including cancer and autoimmune disorders.

Mechanism of Action

TAK-659 works by inhibiting the activity of several enzymes that are involved in the growth and proliferation of cancer cells and the immune response. Specifically, it binds to the active site of BTK, ITK, and TEC kinase, preventing them from phosphorylating downstream targets. This leads to the inhibition of several signaling pathways that are important for the survival and proliferation of cancer cells and the immune response.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and cytokine production. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 for lab experiments is its specificity for BTK, ITK, and TEC kinase. This makes it a useful tool for studying the role of these enzymes in cancer and the immune response. However, one limitation of TAK-659 is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This may make it less effective in certain experimental settings.

Future Directions

There are several future directions for the research of TAK-659. One potential direction is the development of combination therapies that include TAK-659 and other targeted therapies or chemotherapy drugs. Another direction is the investigation of TAK-659 in combination with immunotherapy drugs, such as checkpoint inhibitors. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of TAK-659 in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

TAK-659 is being researched for its potential use in the treatment of various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of several enzymes that are involved in the growth and proliferation of cancer cells, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. In addition, TAK-659 has been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune disorders.

properties

IUPAC Name

2-methoxy-5-(1-methoxypropan-2-ylsulfamoyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-9(8-19-3)15-21(17,18)10-5-6-12(20-4)11(7-10)13(16)14-2/h5-7,9,15H,8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJPHZWXLDZWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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